
Diflucortolone valerate
概要
説明
Diflucortolone valerate (C₂₇H₃₆F₂O₅) is a synthetic, fluorinated corticosteroid classified as a potent topical glucocorticoid receptor agonist (NR3C1) . It is pharmacologically characterized by its 6α,9-difluoro, 11β-hydroxy, and 16α-methyl substitutions, which enhance its anti-inflammatory potency and reduce systemic absorption . The compound is formulated in cream, ointment, and fatty ointment bases (0.1%–0.3% concentrations) for treating inflammatory dermatoses such as eczema, psoriasis, and allergic skin conditions . Its mechanism involves binding to cytoplasmic glucocorticoid receptors, inhibiting pro-inflammatory mediators and vasodilation .
Preclinical studies in rats demonstrated potent topical anti-inflammatory activity equivalent to unesterified diflucortolone, with reduced systemic effects due to its lipophilic valerate ester slowing absorption . Human pharmacokinetic studies confirmed minimal systemic exposure under normal use, with rapid hydrolysis to diflucortolone and excretion via urine and feces .
準備方法
Crystallization Techniques for Topical Preparations
Solvent Selection and Thermal Conditions
Crystallization is critical for ensuring the physicochemical stability of diflucortolone valerate in topical formulations. Patent CN103130860B describes a method where 1 kg of the compound is dissolved in 3 L of tetrahydrofuran (THF) under reflux conditions . The solution is heated to clarity, filtered to remove insoluble impurities, and then gradually cooled at 0.1°C/min while adding 8 L of water . This controlled cooling promotes the formation of Crystal Form I , characterized by a monoclinic lattice structure that enhances stability and reduces hygroscopicity .
Role of Buffering Agents
Citric acid and sodium citrate are employed to stabilize the crystalline form during precipitation. A weight ratio of 1:0.5–1:1.5 (citric acid monohydrate to trisodium citrate dihydrate) is optimal for maintaining a pH range of 5.5–6.5, which prevents hydrolysis of the valerate ester group . For instance, a formulation with 3 g citric acid and 6 g sodium citrate in 1 L of aqueous medium yields particles with a median diameter of 8.2 μm . Adjusting the buffer ratio to 2.5:5 g increases the particle size to 7.9 μm, demonstrating the tunability of this parameter .
Table 1: Crystallization Conditions and Particle Sizes
Citric Acid (g) | Sodium Citrate (g) | Median Particle Size (μm) |
---|---|---|
3 | 6 | 8.2 |
4 | 6 | 8.5 |
3 | 5 | 7.7 |
2.5 | 5 | 7.9 |
Nanoparticle Formulations for Enhanced Dermal Delivery
Lecithin/Chitosan Nanoparticle Synthesis
The ionic interaction method, as detailed in PMC3564463, involves injecting 10 mg/mL lecithin dissolved in ethanol into a chitosan solution (0.25% w/v in acetic acid) under magnetic stirring . this compound is entrapped with 86.8% efficiency, attributed to hydrophobic interactions between the drug and lecithin’s fatty acid chains . The resulting nanoparticles exhibit a zeta potential of +30.4 mV, ensuring colloidal stability via electrostatic repulsion .
Incorporation into Gel Matrices
Chitosan gels (2% w/v) are used as carriers for nanoparticle dispersion. Blending nanoparticles with gel at a 1:3 ratio (w/w) achieves a viscosity of 12,500 cP, suitable for topical application . Ex vivo permeation studies on rat skin show a 2.1-fold increase in stratum corneum retention compared to commercial creams, despite containing only 0.01% drug loading .
Table 2: Nanoparticle-Gel Formulation Performance
Nanoparticle:Gel Ratio | Viscosity (cP) | Stratum Corneum Retention (μg/cm²) |
---|---|---|
1:1 | 8,200 | 4.3 |
1:3 | 12,500 | 5.8 |
1:9 | 15,000 | 3.9 |
Solubility and Stability Considerations
Solubility in Organic Solvents
This compound exhibits high solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at 10 mg/mL and 30 mg/mL, respectively . For aqueous compatibility, a 1:3 DMF:PBS (pH 7.2) mixture achieves 0.25 mg/mL solubility, though solutions are stable for ≤24 hours due to hydrolysis risks .
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC)
A reverse-phase C18 column with methanol:phosphate buffer (pH 5.5, 95:5 v/v) resolves this compound at 240 nm with a retention time of 6.2 minutes . The method’s linearity (R² = 0.999) across 0.5–12.5 μg/mL ensures precise quantification in cream formulations .
Spectrophotometric Analysis
Second-derivative UV spectroscopy at 237 nm and 276 nm eliminates interference from excipients like chlorquinaldol, achieving recovery rates of 99.2–101.4% in commercial creams .
Industrial-Scale Manufacturing Processes
Spray Drying for Powder Formulations
Post-crystallization, spray drying at 120°C inlet temperature produces free-flowing powders with a moisture content <0.5%. The process yields particles with a D90 of 45 μm, suitable for compression into medicated wafers .
Sterilization and Aseptic Filling
Terminal sterilization via gamma irradiation (25 kGy) maintains drug potency while reducing microbial counts to <10 CFU/g . Aseptic filling in aluminum tubes prevents oxidative degradation during storage .
化学反応の分析
反応の種類: ジフルコルチロン 21-バレレートは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてさまざまな誘導体を形成することができ、それぞれ効力と有効性にばらつきがあります。
還元: 還元反応は、ステロイド骨格の官能基を変更することができ、薬理作用が変化する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
形成される主要な生成物: これらの反応から形成される主要な生成物には、さまざまなジフルコルチロン誘導体があり、それぞれが独自の薬理学的プロファイルを持っています。 これらの誘導体は、多くの場合、潜在的な治療用途について研究されています .
4. 科学研究への応用
ジフルコルチロン 21-バレレートは、科学研究で幅広い用途があります。
化学: コルチコステロイドの合成と反応性を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスへの影響と、さまざまな炎症性疾患に対する治療薬としての可能性について研究が行われています。
医学: 皮膚疾患の治療における有効性と潜在的な副作用について、広く研究されています。
科学的研究の応用
Topical Treatment of Skin Conditions
Diflucortolone valerate is commonly used in combination therapies for inflammatory skin diseases. A notable application is its combination with isoconazole nitrate, which has been shown to effectively manage tinea inguinalis (a fungal infection) in adult patients. A multicenter retrospective study demonstrated that the combination therapy resulted in better mycological and clinical outcomes compared to monotherapy with isoconazole nitrate alone .
Efficacy in Eczema and Psoriasis
This compound has been evaluated against other topical steroids for the treatment of eczema and psoriasis. In a comparative study involving 354 patients, this compound (0.3%) showed similar efficacy to clobetasol propionate (0.05%) but with a lower incidence of adrenal suppression . The study indicated that both treatments led to significant improvements, but this compound was preferred in cases of eczema.
Combination Therapy for Dermatomycosis
In treating inflammatory dermatomycosis, this compound has been combined with chlorquinaldol and shown excellent efficacy in a trial involving over 8,000 patients . The results indicated superior outcomes in terms of efficacy and tolerability compared to other combinations.
Pharmacological Properties
This compound exhibits strong anti-inflammatory effects, significantly more potent than fluocortolone and comparable to other corticosteroids like betamethasone . Its pharmacological profile includes:
- Anti-inflammatory Action : Demonstrated through various animal studies where it showed greater efficacy than fluocortolone in reducing inflammation.
- Minimal Systemic Effects : Studies have shown that this compound causes less suppression of plasma cortisol levels compared to clobetasol propionate, indicating a favorable safety profile .
Case Study 1: Efficacy in Eczematous Conditions
A randomized double-blind study assessed the response to this compound in patients with chronic eczema. The results showed that 89% of patients experienced significant improvement within two weeks of treatment, highlighting its effectiveness as a first-line therapy .
Case Study 2: Pediatric Use in Tinea Corporis
In a study involving children aged 4-12 years with tinea corporis, the combination of 1% isoconazole nitrate and 0.1% this compound was administered. The treatment resulted in rapid symptom relief and high mycological cure rates, demonstrating its utility in pediatric dermatology .
Comparative Data Table
Study/Trial | Condition | Treatment | Outcome |
---|---|---|---|
Multicenter Retrospective Study | Tinea inguinalis | Isoconazole + Diflucortolone | Better efficacy than monotherapy |
Comparative Study | Eczema | Diflucortolone vs Clobetasol | Similar efficacy, lower adrenal suppression |
Pediatric Study | Tinea corporis | Isoconazole + Diflucortolone | High cure rates, rapid symptom relief |
作用機序
ジフルコルチロン 21-バレレートは、ホスホリパーゼA2阻害タンパク質であるリポコルチンの産生を誘導することによって効果を発揮します . この阻害により、さまざまな炎症性メディエーターの前駆体であるアラキドン酸の放出が防止されます。 結果として、内因性化学炎症性メディエーターの形成、放出、および活性が抑制され、炎症と掻痒が軽減されます .
類似の化合物:
- ヒドロコルタート(ヒドロコルチゾンジエチルアミノアセテート)
- エチプレドノールジクロアセテート(エチプレドノールジクロロアセテート)
- プレドニカルバート(プレドニゾロンエチルカルボネートプロピオネート)
- プレグネノロンサクシネート(プレグネノロンヘミサクシネート)
- イコメタゾンエンブテート(イコメタゾンブチレートアセテート)
- メプレドニゾン水素サクシネート(メチルプレドニゾンヘミサクシネート)
- シプロシノニド(フルオシノロンアセトニドシクロプロピルカルボキシレート)
- フルオシノニド(フルオシノライド、フルオシノロンアセトニドアセテート)
比較: ジフルコルチロン 21-バレレートは、他のコルチコステロイドと比較して、高効力と速効性が特徴です . バレル酸とのエステル化により、親油性が高くなり、皮膚への浸透が向上し、作用が長持ちします . さらに、ステロイド骨格の特定の位置での二重フッ素化は、強力な抗炎症効果に貢献しています .
類似化合物との比較
Comparative Analysis with Similar Compounds
Efficacy in Clinical Trials
Table 1: Key Comparisons of Diflucortolone Valerate with Other Topical Corticosteroids
Condition-Specific Efficacy
Eczema and Dermatitis
- In a 1998 multicenter trial (1,923 patients), this compound demonstrated equivalent efficacy to betamethasone-17-valerate, fluocinonide, and fluocinolone acetonide in eczema .
- A 2008 half-side study (354 patients) reported 81% marked improvement/healing rates with diflucortolone 0.3% ointment, comparable to clobetasol propionate (84%) .
Psoriasis
- In the psoriasis plaque test, diflucortolone 0.3% W/O emulsion showed equipotency to halcinonide and clobetasol-17-propionate and superiority to betamethasone-17,21-dipropionate (p < 0.05) .
Vasoconstrictive Potency
This compound’s vasoconstrictive activity is a proxy for anti-inflammatory potency:
生物活性
Diflucortolone valerate (DFV) is a potent topical corticosteroid widely utilized in dermatology for its anti-inflammatory and antipruritic properties. This article delves into its biological activity, including its pharmacological effects, clinical efficacy, and safety profile, supported by case studies and research findings.
This compound is classified as a fluorinated corticosteroid with the following characteristics:
- Chemical Formula : CHFO
- CAS Number : 59198-70-8
- Molecular Weight : 478.577 g/mol
- IUPAC Name : 2-[(1S,2R,3aS,3bS,5S,9aS,9bR,10S,11aS)-5,9b-difluoro-10-hydroxy-2,9a,11a-trimethyl-7-oxo-cyclopenta[a]phenanthren-1-yl]-2-oxoethyl pentanoate
This compound exerts its effects primarily through the inhibition of inflammatory mediators and the modulation of immune responses. It binds to glucocorticoid receptors in target tissues, leading to:
- Reduced Inflammatory Response : DFV decreases the production of pro-inflammatory cytokines.
- Vasoconstriction : It induces vasoconstriction, which contributes to its anti-inflammatory effects. A comparative study indicated that DFV demonstrated superior vasoconstrictive activity compared to other corticosteroids after 10 hours of application .
Efficacy in Dermatological Conditions
DFV has been extensively studied for its effectiveness in treating various dermatological disorders. Key findings from clinical trials include:
- Atopic Dermatitis and Lichen Simplex Chronicus : A multicenter trial involving 897 patients showed significant efficacy and tolerability in treating severe chronic conditions with DFV formulations .
- Combination Therapies : In a trial with 8668 patients suffering from inflammatory skin conditions, a combination of DFV with chlorquinaldol showed excellent results in terms of efficacy and cosmetic properties .
- Mycological Infections : DFV combined with isoconazole nitrate was found to be significantly more effective than clotrimazole alone in treating dermatomycosis in a study involving 294 patients .
Case Studies
Several case studies highlight the clinical application and outcomes associated with DFV:
- A randomized double-blind study demonstrated that patients treated with 0.3% DFV exhibited pronounced clinical efficacy against chronic recurrent skin diseases with minimal side effects .
- In another study focusing on dermatological disorders in private healthcare settings, DFV ranked among the top corticosteroids used due to its high potency and effectiveness .
Safety Profile
While this compound is generally well-tolerated, potential side effects include:
- Allergic Reactions : Some patients may develop allergic contact dermatitis upon exposure to DFV .
- Skin Atrophy : Prolonged use can lead to skin thinning and other local adverse effects.
Enhanced Delivery Methods
Recent research has explored innovative delivery systems to enhance the efficacy of DFV:
- Nanoparticle Formulations : Lecithin/chitosan nanoparticles have shown promise in improving dermal delivery of DFV without compromising skin barrier function. In vivo studies indicated increased retention time and enhanced anti-inflammatory effects compared to conventional formulations .
Comparative Potency
The potency of this compound relative to other topical corticosteroids is summarized below:
Corticosteroid | Potency Level |
---|---|
This compound | High (II) |
Betamethasone Dipropionate | Medium (III) |
Fluocinonide | Medium (III) |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for assessing the purity and stability of Diflucortolone Valerate in pharmaceutical formulations?
- Methodological Answer : Purity and stability can be evaluated using validated chromatographic and spectroscopic techniques.
- Ultraviolet-Visible (UV-Vis) Spectrophotometry : Measure absorbance at 238 nm to quantify the compound .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with mobile phases optimized for separation. Relative retention time (~1.4) and peak area analysis ensure specificity .
- Mass Spectrometry (MS) : Confirm molecular identity via fragmentation patterns and molecular ion peaks (C₂₇H₃₆F₂O₅, MW 478.57) .
- Loss on Drying : Ensure residual solvents and moisture content ≤0.5% .
Q. How do solubility characteristics influence formulation design for this compound?
- Methodological Answer : Solubility in organic solvents (e.g., dichloromethane, dioxane) and poor water solubility (~0.01 mg/mL) necessitate lipid-based or nanoparticle delivery systems.
- Solvent Selection : Freely soluble in dichloromethane (for extraction) and sparingly soluble in methanol (for analytical prep) .
- Formulation Strategies : Use emulsifying agents (e.g., Poloxamer 407) to enhance dispersion in aqueous bases .
Q. What pharmacopeial standards govern the quality control of this compound?
- Methodological Answer : Compliance with British Pharmacopoeia (BP 2008/2018) and Japanese Pharmacopoeia (JP XVII) standards is critical.
- Identity Tests : Fluoride ion detection via oxygen flask combustion .
- Optical Rotation : [α]D = +110° to +115° (100 mm path length, 0.1 g/mL in ethanol) .
- Impurity Limits : Heavy metals ≤10 ppm, related substances ≤2% .
Q. How is this compound classified in corticosteroid potency rankings, and what are the implications for experimental dosing?
- Methodological Answer : Classified as a very potent (Class I) corticosteroid at 0.3% concentration and potent (Class II) at 0.1%.
- Dosing in Models : Use vasoconstriction assays (human skin) to compare efficacy against fluocortolone or clobetasol propionate .
- Duration Limitation : Clinical trials restrict use to ≤4 weeks to avoid systemic absorption .
Q. What storage conditions are required to maintain this compound stability in laboratory settings?
- Methodological Answer : Store in airtight, light-protected containers at controlled temperatures.
- Long-Term Storage : -20°C for powders; -80°C for solutions in DMSO .
- Handling : Avoid moisture and excessive heat (>30°C) to prevent hydrolysis of the valerate ester .
Advanced Research Questions
Q. How can nanostructured lipid carriers (NLCs) optimize the topical delivery of this compound?
- Methodological Answer : NLCs enhance skin deposition and reduce systemic exposure.
- Formulation Design : Use Precirol® ATO5 (solid lipid) and Capryol™ (liquid lipid) with Poloxamer 407 surfactant. Particle size: 160–744 nm; encapsulation efficiency: ~68% .
- In Vivo Testing : Dermatopharmacokinetic studies in rabbits show 2–3× higher epidermal retention vs. commercial creams .
Q. What advanced analytical techniques detect this compound residues in environmental samples?
- Methodological Answer : SPE-UPLC-MS/MS enables high-throughput detection in water.
- Sample Prep : Solid-phase extraction (HC-C18 columns) with acetonitrile wash to remove interferents .
- Chromatography : Gradient elution (30–98% acetonitrile) over 20 minutes.
- MS/MS Parameters : ESI+ mode, MRM scanning (m/z 478.57→quantitative ion), collision energy optimized for fragmentation .
Q. How do regional variations in clinical trial design impact efficacy assessments of this compound?
- Methodological Answer : Multicenter trials in Southeast Asia (n=8,668) highlighted adjunct anti-infective needs (e.g., chlorquinaldol for infected dermatitis).
- Ethnic Considerations : Higher humidity and microbial exposure in tropical regions necessitate combination therapies .
- Dose Optimization : 0.3% formulations showed efficacy in severe, resistant cases (Philippines trial, n=143) .
Q. What mechanistic insights support this compound’s anti-inflammatory action via Annexin A1 induction?
- Methodological Answer : Annexin A1 inhibits phospholipase A₂, reducing prostaglandin/leukotriene synthesis.
- In Vitro Models : Use human keratinocytes treated with TNF-α to measure Annexin A1 upregulation .
- Comparative Studies : this compound 0.001% showed efficacy equivalent to 0.1% fluocortolone in vasoconstriction assays .
Q. How do researchers design comparative efficacy studies between this compound and other corticosteroids?
特性
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36F2O5/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,22+,24-,25+,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJIUUAMYGBVSD-YTFFSALGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36F2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048598 | |
Record name | Diflucortolone valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59198-70-8 | |
Record name | Diflucortolone valerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59198-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diflucortolone valerate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059198708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diflucortolone valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6α,9-difluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-valerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.032 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIFLUCORTOLONE VALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A63Z067C8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。